molecular formula C11H16ClNO2 B1593136 (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride CAS No. 269398-82-5

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Cat. No.: B1593136
CAS No.: 269398-82-5
M. Wt: 229.7 g/mol
InChI Key: CQHTUCDBCBKMKL-HNCPQSOCSA-N
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Description

®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a chiral center, making it an important molecule for studying stereochemistry and enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as ®-3-Amino-4-(m-tolyl)butanoic acid.

    Protection of Amino Group: The amino group is protected using a suitable protecting group like tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Formation of the Hydrochloride Salt: The protected amino acid is then treated with hydrochloric acid to form the hydrochloride salt.

    Deprotection: Finally, the protecting group is removed to yield the desired ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis and for studying stereochemistry.

    Biology: The compound is used in the synthesis of peptides and proteins, as well as in enzyme studies.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its chiral nature allows it to interact selectively with enantiomer-specific receptors and enzymes, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    4-(m-Tolyl)butanoic acid: A structurally similar compound lacking the amino group.

    3-Amino-4-phenylbutanoic acid: A similar compound with a phenyl group instead of a tolyl group.

Uniqueness

®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable for studying enantioselective reactions and for applications in chiral drug development.

Properties

IUPAC Name

(3R)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHTUCDBCBKMKL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647464
Record name (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331846-94-7, 269398-82-5
Record name Benzenebutanoic acid, β-amino-3-methyl-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331846-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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